Bienvenue dans la boutique en ligne BenchChem!

3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Lipophilicity Drug design Physicochemical properties

3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a brominated, bicyclic heterocycle combining a fused pyrrolo[1,2-b]pyrazole core with a carboxylic acid moiety at the 2-position and a bromine atom at the 3-position. With a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol, this compound serves as a versatile synthetic intermediate for constructing kinase-focused compound libraries and pharmacophore probes.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.049
CAS No. 1784369-94-3
Cat. No. B2614014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
CAS1784369-94-3
Molecular FormulaC7H7BrN2O2
Molecular Weight231.049
Structural Identifiers
SMILESC1CC2=C(C(=NN2C1)C(=O)O)Br
InChIInChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)9-6(5)7(11)12/h1-3H2,(H,11,12)
InChIKeyLHUULALZSVGSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 1784369-94-3): Procurement-Relevant Structural and Pharmacophoric Baseline


3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a brominated, bicyclic heterocycle combining a fused pyrrolo[1,2-b]pyrazole core with a carboxylic acid moiety at the 2-position and a bromine atom at the 3-position [1]. With a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol, this compound serves as a versatile synthetic intermediate for constructing kinase-focused compound libraries and pharmacophore probes [1]. Computed physicochemical properties include an XLogP3 of 1.1, a topological polar surface area (TPSA) of 55.1 Ų, and one rotatable bond [1], framing it as a moderately lipophilic fragment with a defined vector for further elaboration.

Why 3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid Cannot Be Replaced by Unsubstituted, Chloro, or Iodo Analogs


In-class compounds sharing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core are not interchangeable for procurement purposes when the 3-position halogen and the 2-position acid are both required for a specific synthetic route. The 3-bromo substituent provides a distinct reactivity profile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the 3-chloro analog (lower oxidative addition rates) and the 3-iodo analog (greater propensity for protodehalogenation and light sensitivity) [1][2]. Simultaneously, the carboxylic acid at position 2 enables amide coupling or esterification without protecting-group manipulation, a feature absent in the non-acid 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 174790-35-3) [3]. Substituting with the unhalogenated 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 796729-03-8) eliminates the cross-coupling handle entirely and results in a >50% reduction in predicted lipophilicity (XLogP3 0.5 versus 1.1) [4], which alters both chromatographic behavior and downstream pharmacokinetic properties of derived products.

Quantitative Differentiation Evidence for 3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid


Lipophilicity Differential Versus the Unsubstituted 2-Carboxylic Acid Analog

The introduction of a bromine atom at the 3-position substantially increases the computed lipophilicity of the pyrrolo[1,2-b]pyrazole-2-carboxylic acid scaffold. The target brominated compound has an XLogP3 value of 1.1 [1], whereas the unsubstituted parent 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has an XLogP3 of 0.5 [2]. This 0.6 log unit increase represents a ~4-fold increase in the octanol-water partition coefficient, directly impacting passive membrane permeability, microsomal stability, and chromatographic retention in purification protocols.

Lipophilicity Drug design Physicochemical properties

Molecular Weight and Heavy Atom Count Differentiation from the Non-Acid 3-Bromo Analog

Compared to 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 174790-35-3), which lacks the 2-carboxylic acid group, the target compound carries an additional carboxyl functionality that increases the molecular weight from 187.04 g/mol to 231.05 g/mol (+44.01 g/mol) and the heavy atom count from 9 to 12 [1][2]. This structural difference provides a synthetic handle for amide bond formation, esterification, or acid chloride activation without requiring an additional deprotection or oxidation step.

Synthetic intermediate Fragment-based drug discovery Molecular properties

Scaffold Activity Baseline for TGF-βRI Kinase Inhibition: Evidence Supporting Selection of the Pyrrolo[1,2-b]pyrazole Core

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has been validated as a competent pharmacophore for TGF-β type I receptor kinase (ALK5) inhibition. In the foundational SAR study by Sawyer et al. (2004), the unelaborated core with a quinolin-4-yl warhead (Compound 3) exhibited an IC₅₀ of 104 nM against TGF-βRI kinase domain in enzyme assay and 33 nM in a cellular p3TP Lux reporter assay [1]. A subsequently optimized clinical candidate from this series (LY-2157299/galunisertib) achieved an IC₅₀ of 56 nM against the same target [2]. These data establish that the dihydropyrrolopyrazole core—when appropriately substituted at the 3-position—can deliver potent kinase inhibition, supporting the procurement of brominated, functionalized versions of this scaffold for hit-to-lead programs where the 3-bromo handle enables late-stage diversification via cross-coupling.

Kinase inhibition TGF-beta ALK5 Cancer

High-Value Application Scenarios for 3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid in Research and Industrial Procurement


ALK5/TGF-βRI Kinase Hit-to-Lead Library Synthesis via Suzuki-Miyaura Diversification

The 3-bromo substituent enables direct Pd-catalyzed cross-coupling with aryl- or heteroarylboronic acids to install diversification elements at the position corresponding to the aryl/heteroaryl 'warhead' in known ALK5 inhibitors. Coupling products can then be elaborated via the 2-carboxylic acid to generate amide or ester libraries. This strategy leverages the scaffold's validated kinase inhibition baseline (104 nM enzyme IC₅₀ for a model pyridyl-quinolinyl analog) [1] and the clinical precedent of galunisertib (56 nM ALK5 IC₅₀) [2] to pursue novel IP space around the 3-position substituent while maintaining the carboxylic acid as a constant polarity anchor.

Parallel Synthesis of Dual-Warhead Probe Molecules Targeting Kinase Selectivity Panels

The simultaneous presence of a cross-coupling-competent bromine at C3 and a carboxylic acid at C2 permits orthogonal, sequential derivatization: first, Suzuki coupling to introduce a variable aryl group at C3, followed by HATU- or EDCI-mediated amide coupling at C2 to attach a second functional element. This dual-functionalization capability is not available from the non-acid 3-bromo analog (CAS 174790-35-3) [1], which lacks the C2 handle. The resulting compounds can be screened across kinase selectivity panels (e.g., 50-kinase panel as used in ALK5 profiling) to map selectivity determinants of the pyrrolopyrazole scaffold [2]. The 0.6 log unit lipophilicity increase conferred by the bromine atom (XLogP3 1.1 vs 0.5 for the unsubstituted acid) [3] further aids in achieving balanced physicochemical profiles in the final probes.

Fragment-Based Drug Discovery (FBDD) with Quantitative Physicochemical Tractability

With a molecular weight of 231.05 g/mol and a heavy atom count of 12, 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid falls within the Rule-of-Three fragment space. Its XLogP3 of 1.1 represents a measurable 0.6-unit increase over the unsubstituted parent acid (XLogP3 0.5) [1], offering fragment library designers a quantifiable lipophilicity step for systematically exploring SAR around halogenation. The carboxylic acid provides a synthetic exit vector for fragment growth via amide or ester formation. The bromine atom serves as a secondary exit point for fragment linking or merging strategies via cross-coupling, making this compound a bifunctional fragment with defined, measurable property advantages over its unchlorinated or non-acid counterparts.

Reference Standard for Halogen-Dependent Reactivity Studies in Heterocyclic Cross-Coupling Methodology Development

The 3-bromo substituent on an electron-rich bicyclic heteroaromatic system provides a well-defined test substrate for developing and benchmarking Pd-catalyzed coupling methodologies. Compared to the 3-iodo analog (which has higher reactivity but greater susceptibility to protodehalogenation and photolytic decomposition) and the 3-chloro analog (which has significantly slower oxidative addition kinetics), the 3-bromo compound occupies the optimal reactivity-stability balance for methodological studies [1]. The carboxylic acid functionality at C2 allows for facile LC-MS monitoring of coupling reactions via negative-ion mode detection. This combination of properties makes the compound a valuable internal standard for reaction optimization workflows in medicinal chemistry laboratories.

Quote Request

Request a Quote for 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.